molecular formula C13H19NS B13314480 N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline

N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline

Cat. No.: B13314480
M. Wt: 221.36 g/mol
InChI Key: XDGOOAQASORDTG-UHFFFAOYSA-N
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Description

N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline: is an organic compound with the molecular formula C13H19NS . It is characterized by the presence of an aniline group substituted with a hex-5-en-2-yl chain and a methylsulfanyl group. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as aniline, hex-5-en-2-yl bromide, and methylthiol.

    Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. The temperature is maintained between 0°C and 25°C.

    Procedure: Aniline is first reacted with hex-5-en-2-yl bromide in the presence of a base such as potassium carbonate to form N-(Hex-5-en-2-yl)aniline. This intermediate is then treated with methylthiol in the presence of a catalyst such as palladium on carbon to yield the final product, this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.

    Continuous Flow Systems: Continuous flow systems are employed to ensure a steady production rate and consistent product quality.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride, leading to the formation of the corresponding amine.

    Substitution: The aniline group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid; reaction temperature: 0°C to 25°C.

    Reduction: Lithium aluminum hydride; reaction temperature: -78°C to 0°C.

    Substitution: Nitric acid for nitration, halogens (chlorine, bromine) for halogenation; reaction temperature: 0°C to 25°C.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Corresponding amine.

    Substitution: Nitro derivatives, halogenated derivatives.

Scientific Research Applications

N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of N-(Hex-5-en-2-yl)-3-(methylsulfanyl)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity or function.

    Pathways Involved: The exact pathways depend on the specific application and context. For example, in biological systems, it may modulate signaling pathways or metabolic processes.

Comparison with Similar Compounds

  • N-(Hex-5-en-2-yl)-2-(methylsulfanyl)aniline
  • N-(Hex-5-en-2-yl)-4-(methylsulfanyl)aniline
  • N-(Hex-5-en-2-yl)aniline
  • Comparison:

      N-(Hex-5-en-2-yl)-2-(methylsulfanyl)aniline: This compound has the methylsulfanyl group at the 2-position instead of the 3-position, leading to different chemical and physical properties.

      N-(Hex-5-en-2-yl)-4-(methylsulfanyl)aniline: The methylsulfanyl group is at the 4-position, which may affect its reactivity and interactions.

      N-(Hex-5-en-2-yl)aniline: Lacks the methylsulfanyl group, resulting in different chemical behavior and applications.

  • Properties

    Molecular Formula

    C13H19NS

    Molecular Weight

    221.36 g/mol

    IUPAC Name

    N-hex-5-en-2-yl-3-methylsulfanylaniline

    InChI

    InChI=1S/C13H19NS/c1-4-5-7-11(2)14-12-8-6-9-13(10-12)15-3/h4,6,8-11,14H,1,5,7H2,2-3H3

    InChI Key

    XDGOOAQASORDTG-UHFFFAOYSA-N

    Canonical SMILES

    CC(CCC=C)NC1=CC(=CC=C1)SC

    Origin of Product

    United States

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